N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene]benzamide is a benzamide-derived compound featuring a conjugated imine (Schiff base) framework. Its structure integrates a 4,6-dimethylpyrimidin-2-yl group and a 4-methoxyphenyl moiety, which contribute to its unique physicochemical and biological properties. The pyrimidine ring enhances hydrogen-bonding capabilities, while the methoxy substituent on the phenyl group modulates electronic and steric effects, influencing solubility and receptor interactions.
Properties
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-13-15(2)23-20(22-14)26-21(24-17-9-11-18(28-3)12-10-17)25-19(27)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZRMRQQVQCUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 4-methoxybenzaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts such as acetic acid to facilitate the reaction .
Chemical Reactions Analysis
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Scientific Research Applications
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Chlorophenyl vs. Methoxyphenyl Derivatives
The compound N-[(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide () replaces the 4-methoxyphenyl group with a 2-chlorophenyl moiety. This substitution may also alter binding affinities in biological systems due to differences in steric bulk and electronic effects .
Alkoxy Chain Modifications
lists benzamide derivatives with varying alkoxy substituents (e.g., 4-methoxy, 4-ethoxy, 4-propoxy). For example:
Pyrimidine and Heterocyclic Modifications
Bipyrimidine Derivatives
The compound N-[3-(4,5'-bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide () incorporates a bipyrimidine core instead of a single pyrimidine ring. This modification expands π-π stacking interactions and enhances binding to nucleotide-binding domains, as seen in kinase inhibitors. The trifluoromethyl group further increases metabolic resistance .
Pyridine-Based Analogues
N-Phenyl-2-[(E)-(3-pyridinylmethylene)amino]benzamide () replaces the pyrimidine with a pyridine ring. Pyridine’s lower basicity (pKa ~1.7 vs.
Pharmacophore Extensions
Morpholino and Fluorophenyl Additions
The compound 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide () introduces a morpholino group, which improves water solubility and pharmacokinetic profiles. The N-methylbenzamide moiety reduces metabolic degradation compared to unmethylated analogues .
Sulfonamide and Oxadiazole Motifs
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide () incorporates an oxadiazole ring and fluorophenyl group. The oxadiazole enhances rigidity and π-stacking, while fluorine increases electronegativity and bioavailability .
Structural Analysis and Computational Tools
Key software like SHELX (), ORTEP-3 (), and WinGX () are critical for crystallographic studies of these compounds. For instance, SHELXL refines hydrogen-bonding networks in benzamide derivatives, while ORTEP-3 visualizes steric clashes in substituted pyrimidines .
Biological Activity
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE is a complex organic compound that exhibits significant biological activity. This compound's unique structure, featuring a pyrimidine ring and various functional groups, suggests potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C21H21N5O2
- Molecular Weight : 375.42 g/mol
- CAS Number : 351498-79-8
The compound comprises a benzamide core linked to a methylene bridge, with substituted amino groups that enhance its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their catalytic activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a related series of compounds demonstrated potent cytotoxicity against the MDA-MB-231 breast cancer cell line, suggesting that similar derivatives could exhibit comparable or enhanced anti-cancer properties .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5e | MDA-MB-231 | <10 | Induces apoptosis |
| Compound 5f | SUIT-2 | >20 | Cell cycle arrest |
| N-[(E)-...] | HT-29 | TBD | TBD |
Anti-Cancer Potential
The compound's structural features suggest it may possess anti-cancer properties. Its interaction with cellular pathways involved in apoptosis and cell cycle regulation has been noted in preliminary studies. For example, derivatives with similar structures have shown to induce apoptosis in cancer cells through morphological changes and cell cycle analysis .
Other Biological Activities
In addition to its cytotoxic potential, N-[(E)-...] has been investigated for:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed studies are required to confirm these effects.
Study 1: Synthesis and Evaluation of Benzamide Derivatives
A study focused on synthesizing various benzamide derivatives, including N-[(E)-...], evaluated their biological activities. The findings suggested that modifications on the pyrimidine ring significantly influenced the compounds' cytotoxicity against different cancer cell lines.
Study 2: Mechanistic Insights into Anticancer Activity
Research exploring the mechanism of action of related compounds revealed that they could effectively inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes associated with apoptosis . This mechanism underscores the potential of N-[(E)-...] in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
